molecular formula C17H18N4O2 B2675754 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 923150-47-4

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2675754
CAS RN: 923150-47-4
M. Wt: 310.357
InChI Key: JNEDVXIDQQQSFG-UHFFFAOYSA-N
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Description

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for use in drug development and other biochemical studies. In

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated oxadiazole derivatives for their antimicrobial properties. For instance, Salimon, Salih, and Hussien (2011) demonstrated the significant antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone derivatives, indicating the potential of similar structures for antimicrobial applications. This compound showed minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3 against various microbial strains, suggesting the increased antimicrobial activity upon cyclization of hydrazide acid group into the 1,3,4-oxadiazole nucleus (Salimon, Salih, & Hussien, 2011).

Antiviral and Enzymatic Activity

Johnson et al. (2008) explored the metabolism of a compound containing a 5-methyl-1,3,4-oxadiazol-2-yl moiety, highlighting its potent and selective activity against vascular endothelial growth factor receptor-2. The study provides insights into the metabolic pathways of oxadiazole derivatives, including oxidation, conjugation reactions, and the formation of unusual N-acetylglucosamine conjugates in the cynomolgus monkey. This research emphasizes the structural versatility and potential pharmacological applications of oxadiazole derivatives in targeting specific biochemical pathways (Johnson et al., 2008).

Synthesis and Structural Diversity

A study by Chen et al. (2009) focused on the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], demonstrating the importance of oxadiazole and related structures in the development of compounds with high enantiopurity and structural diversity. This work emphasizes the potential of these compounds in medicinal chemistry and diversity-oriented synthesis, offering pathways to create biologically active molecules with precise stereo- and regioselectivity (Chen et al., 2009).

properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-18-19-17(23-12)15-10-13-6-2-3-7-14(13)21(15)11-16(22)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEDVXIDQQQSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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